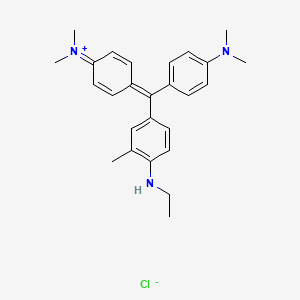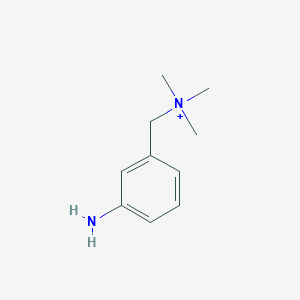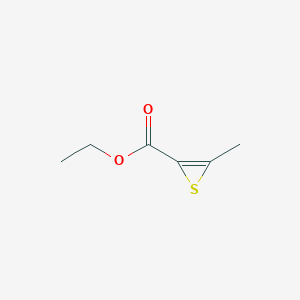![molecular formula C12H11N3O2S B14467884 Benzenesulfonamide, 4-[(4-pyridinylmethylene)amino]- CAS No. 74028-13-0](/img/structure/B14467884.png)
Benzenesulfonamide, 4-[(4-pyridinylmethylene)amino]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The synthesis of benzenesulfonamide, 4-[(4-pyridinylmethylene)amino]- involves several steps. One common method includes the reaction of benzenesulfonyl chloride with 4-aminopyridine in the presence of a base, such as triethylamine, to form the desired product. The reaction typically occurs under reflux conditions with an appropriate solvent like dichloromethane . Industrial production methods may involve similar synthetic routes but are optimized for larger-scale production, ensuring higher yields and purity.
Analyse Des Réactions Chimiques
Benzenesulfonamide, 4-[(4-pyridinylmethylene)amino]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfonic acids.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group is replaced by other nucleophiles. Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Benzenesulfonamide, 4-[(4-pyridinylmethylene)amino]- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Industry: It is used in the production of various pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of benzenesulfonamide, 4-[(4-pyridinylmethylene)amino]- involves its interaction with specific molecular targets. For instance, it inhibits the enzyme carbonic anhydrase IX by binding to its active site, thereby preventing the enzyme from catalyzing the hydration of carbon dioxide . This inhibition can lead to a decrease in tumor cell proliferation and induce apoptosis in cancer cells.
Comparaison Avec Des Composés Similaires
Benzenesulfonamide, 4-[(4-pyridinylmethylene)amino]- can be compared with other benzenesulfonamide derivatives, such as:
4-Amino-N-pyridin-2-yl-benzenesulfonamide: Similar in structure but with different substituents, leading to variations in biological activity.
Sulfamethoxazole: A well-known antibiotic that also contains a sulfonamide group but has different applications and mechanisms of action. The uniqueness of benzenesulfonamide, 4-[(4-pyridinylmethylene)amino]- lies in its specific interaction with carbonic anhydrase IX, making it a promising candidate for targeted cancer therapy.
Propriétés
Numéro CAS |
74028-13-0 |
|---|---|
Formule moléculaire |
C12H11N3O2S |
Poids moléculaire |
261.30 g/mol |
Nom IUPAC |
4-(pyridin-4-ylmethylideneamino)benzenesulfonamide |
InChI |
InChI=1S/C12H11N3O2S/c13-18(16,17)12-3-1-11(2-4-12)15-9-10-5-7-14-8-6-10/h1-9H,(H2,13,16,17) |
Clé InChI |
OEMDZKRSWOCWAD-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1N=CC2=CC=NC=C2)S(=O)(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


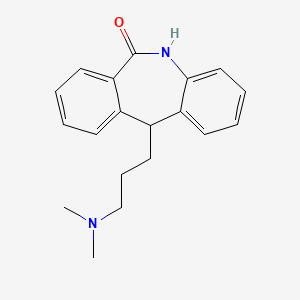
![Ethyl 2-chloro-3-[(ethoxycarbonothioyl)sulfanyl]propanoate](/img/structure/B14467818.png)
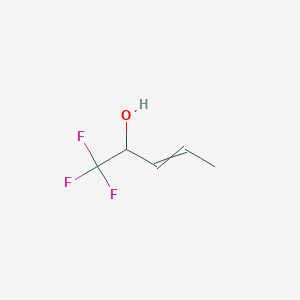

![2,5-Pyrrolidinedione, 1-[(2-nitrobenzoyl)oxy]-](/img/structure/B14467838.png)
![4-{1-[4-(2-Methylpropyl)phenyl]ethenyl}morpholine](/img/structure/B14467846.png)
![N-[3-Chloro-3-(4-methoxyphenyl)prop-2-en-1-ylidene]hydroxylamine](/img/structure/B14467858.png)


![Benzenesulfonic acid, 5-[[4-[(4,6-dichloro-1,3,5-triazin-2-yl)methylamino]phenyl]azo]-2-[2-(4-nitro-2-sulfophenyl)ethenyl]-, disodium salt](/img/structure/B14467881.png)
![(7,13-dimethyl-3-oxo-2,6,7,8,9,10,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl) 3-cyclopentylpropanoate](/img/structure/B14467886.png)
